molecular formula C13H10BrN3O B274057 N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide

N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide

Cat. No. B274057
M. Wt: 304.14 g/mol
InChI Key: MTGQLKJIZUCMQL-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide, also known as BRD3308, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit significant biological activity.

Mechanism of Action

The exact mechanism of action of N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide is its potential therapeutic applications in the treatment of cancer and neurodegenerative disorders. However, its limitations include its relatively low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the research on N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide. One area of focus is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of focus is the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide involves the reaction of 2-aminopyridine with 3-bromobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against cancer cells, particularly in the treatment of breast cancer. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H10BrN3O/c14-11-5-3-4-10(8-11)9-16-17-13(18)12-6-1-2-7-15-12/h1-9H,(H,17,18)/b16-9-

InChI Key

MTGQLKJIZUCMQL-SXGWCWSVSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C\C2=CC(=CC=C2)Br

SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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